Butroxydim

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butroxydim is a chemical compound primarily used as a herbicide. It belongs to the cyclohexanedione oxime ether class of herbicides and is specifically designed to target and eliminate grass weeds in a variety of broadacre crops . The compound is known for its selective action, effectively controlling grass species without harming broadleaf crops .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Butroxydim involves a series of chemical reactions starting from xericoquinone. The process begins with the reaction of aloxanone with potassium tert-butoxide to produce a tert-butoxide ester compound. This intermediate is then converted to a ketone through acid treatment. The final product, this compound, is obtained after crystallization and drying .

Industrial Production Methods: In industrial settings, this compound is often produced as a water-dispersible granule. The process involves pulverizing the raw drug to a fine particle size, followed by coating with a wrapping agent. The mixture is then ground, kneaded with water, granulated, and dried to produce a stable, high-performance product .

化学反应分析

Hydrolysis

Butroxydim's hydrolysis is highly dependent on pH levels . It breaks down most rapidly at low pH levels, whereas it remains stable at pH 9, with less than 10% hydrolysis occurring over 34 days. The primary breakdown product from hydrolysis is the "oxazole" derivative . The safety data sheet indicates that this compound hydrolyzes slowly at pH < 7 .

Photolysis

When exposed to sunlight, this compound undergoes photolysis, with a half-life of 11.9 days under conditions simulating Florida summer sunlight . The major breakdown product during photolysis is the "imine" derivative, accounting for 32-35% of the applied radioactivity .

Degradation in Soil and Water

In non-sterile soil, this compound degrades with a half-life of approximately nine days . The degradation process leads to the formation of 14CO2 (up to 7%) . After 30 days, the main metabolites include the glutaric acid of this compound (16%), the oxazole derivative (8.8%), and the imine (1.5%) . The metabolites can disappear over a year, with carbon dioxide as the end product, and no accumulation of metabolites has been noted .

Isomerization

Under acidic conditions, this compound can undergo an isomeric transition from the E to the Z form, which could affect its reactivity in natural environments .

Reactivity

This compound is stable under normal conditions but can react with incompatible materials such as strong oxidizing agents . It does not undergo hazardous polymerization reactions .

Environmental Mobility

This compound's adsorption in soil is inversely dependent on pH; adsorption is strongest in low pH conditions and reversible . In neutral to high pH soils, this compound has the potential to be highly mobile . Field studies in acid sandy loam soil showed that this compound's mobility was limited to the top 10 cm and disappeared within 31 days after treatment .

Mineralization

The breakdown of this compound in soil leads to the production of 14CO2, indicating mineralization of the compound .

科学研究应用

Efficacy in Weed Control

Butroxydim is particularly effective against a range of grass weeds, including barnyard grass (Echinochloa crus-galli) and winter grass. Its mechanism of action involves inhibiting the biosynthesis of fatty acids, which is crucial for plant growth. Research has shown that this compound can be applied at varying rates depending on the target weed and crop type.

Table 1: Efficacy of this compound Against Grass Weeds

| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) |

|---|---|---|

| Barnyard Grass | 45 | 85 |

| Winter Grass | 25 | 90 |

| Other Grass Species | 100 | 75 |

The data indicates that this compound achieves high control efficacy against several problematic grass species, making it a valuable tool for integrated weed management strategies in crops like canola and soybeans .

Environmental Impact

Research on the environmental fate of this compound indicates that it is non-persistent in the environment, with rapid degradation observed under field conditions. A study involving field dissipation showed that this compound levels were undetectable after 31 days post-application, with no significant accumulation of metabolites detected over time . Its mobility varies depending on soil pH, demonstrating limited movement in acidic soils while being more mobile in neutral to high pH soils.

Table 2: Environmental Fate of this compound

| Parameter | Observation |

|---|---|

| Soil Mobility | Limited in acidic soils |

| Degradation Time | Undetectable after 31 days |

| Toxicity to Non-targets | Low to moderate |

The herbicide has been rated as practically non-toxic to avian species and moderately toxic to aquatic organisms like fish and daphnia, indicating a need for careful management to minimize ecological risks .

Case Studies

Several case studies highlight the practical applications of this compound in agricultural settings:

-

Case Study 1: Soybean Crop Management

In a study conducted over a 402-day period, this compound was applied to soybean crops at two intervals. The results demonstrated effective control of grass weeds without significant adverse effects on soybean yield or quality. Soil samples indicated rapid degradation of the herbicide, supporting its use as part of an integrated weed management program . -

Case Study 2: Canola Production

Research involving canola found that while this compound effectively controlled grass weeds, higher application rates could lead to crop damage if applied after stem elongation began. This underscores the importance of timing and dosage in maximizing efficacy while minimizing crop injury .

作用机制

Butroxydim functions by inhibiting the enzyme acetyl coenzyme A carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . By blocking this enzyme, this compound disrupts the production of essential fatty acids, leading to the death of grass weeds. This selective inhibition allows this compound to target grass species without affecting broadleaf crops .

相似化合物的比较

Similar Compounds: Butroxydim is structurally related to other cyclohexanedione oxime ether herbicides, including alloxydim, sethoxydim, clethodim, and cycloxydim .

Comparison: Compared to its counterparts, this compound is noted for its high efficacy and selectivity in controlling grass weeds. While alloxydim and sethoxydim are also effective, this compound offers a broader spectrum of activity and improved environmental safety . Its unique chemical structure allows for more efficient inhibition of the ACCase enzyme, making it a preferred choice in various agricultural applications .

生物活性

Butroxydim is a selective herbicide belonging to the cyclohexanedione oxime ether class, primarily used for controlling grass weeds in various crops. Its biological activity is characterized by its mechanism of action, efficacy against specific weed species, and resistance management strategies. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

This compound functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts lipid metabolism, leading to plant death. The herbicide is absorbed primarily through the leaves and translocated to the growing points of the plant, where it exerts its toxic effects.

Key Points:

- Target Enzyme : Acetyl-CoA carboxylase (ACCase).

- Mode of Action : Inhibition of fatty acid synthesis.

- Application Method : Foliar absorption with translocation to growth points.

Efficacy Against Grass Weeds

Research has demonstrated that this compound is effective against a range of grass species, particularly in pre-emergent and early post-emergent applications. It is often used in combination with other herbicides to enhance control efficacy and manage resistance.

Efficacy Data Table

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Annual Ryegrass | 25 | 80 |

| Barnyardgrass | 50 | 75 |

| Wild Oats | 100 | 90 |

| Canary Grass | 50 | 85 |

Data sourced from various field trials and laboratory studies.

Case Study 1: Resistance Management

In a study conducted in Australia, researchers evaluated the effectiveness of this compound in managing resistant populations of annual ryegrass. The findings indicated that combining this compound with clethodim improved control over populations exhibiting low-level resistance.

- Findings : The combination treatment resulted in a significant reduction in resistant weed populations compared to single herbicide applications.

- Implication : Using mixed herbicide strategies can mitigate resistance development.

Case Study 2: Application Timing

A trial assessing different application timings for this compound on winter pulses showed that early application significantly improved weed control compared to late applications.

- Results : Early application (at the seedling stage) resulted in over 90% control of target weeds.

- : Timing is critical for maximizing the biological efficacy of this compound.

Environmental Impact and Safety

This compound has been evaluated for its environmental impact, particularly concerning non-target organisms and soil health. Studies indicate that while it effectively controls target weeds, its persistence in soil can vary based on environmental conditions.

Environmental Data Table

| Parameter | Value |

|---|---|

| Soil Half-Life | 10-30 days |

| Aquatic Toxicity | Low |

| Non-target Organism Risk | Minimal |

属性

CAS 编号 |

138164-12-2 |

|---|---|

分子式 |

C24H33NO4 |

分子量 |

399.5 g/mol |

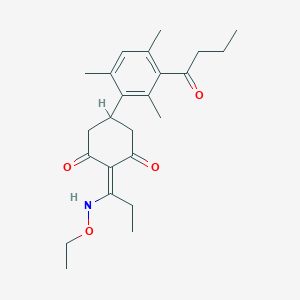

IUPAC 名称 |

5-(3-butanoyl-2,4,6-trimethylphenyl)-2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one |

InChI |

InChI=1S/C24H33NO4/c1-7-10-19(26)23-15(5)11-14(4)22(16(23)6)17-12-20(27)24(21(28)13-17)18(8-2)25-29-9-3/h11,17,27H,7-10,12-13H2,1-6H3/b25-18- |

InChI 键 |

ZOGDSYNXUXQGHF-BWAHOGKJSA-N |

SMILES |

CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)C(=NOCC)CC)O)C)C |

手性 SMILES |

CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)/C(=N\OCC)/CC)O)C)C |

规范 SMILES |

CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)C(=NOCC)CC)O)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。